Methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C9H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups into the molecule .
Scientific Research Applications
Methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-oxopiperidine-3-carboxylate: This compound has a similar structure but with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.
Methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate hydrochloride: A hydrochloride salt form of the compound with different solubility and stability properties.
Uniqueness: this compound is unique due to its specific structural features, such as the cyclopropyl group and the pyrrolidine ring. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .
Biological Activity
Methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by its unique cyclopropyl group and carboxylate ester functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.
Chemical Structure and Properties
This compound has the molecular formula C9H13NO3 and features a five-membered nitrogen-containing heterocycle with a cyclopropyl substituent. Its structural properties contribute to its reactivity and biological interactions, making it an intriguing subject for further research.
Property | Value |
---|---|
Molecular Formula | C9H13NO3 |
Molecular Weight | 183.21 g/mol |
Structure | Pyrrolidine derivative with cyclopropyl group |
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although detailed mechanisms remain under investigation.
Anticancer Activity
Recent research highlights the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those associated with breast and gastric cancers. Notably, the compound exhibited:
- IC50 Values : Ranging from 2.5 to 20.2 µM against different cancer cell lines, indicating moderate potency.
- Mechanism of Action : It appears to inhibit key signaling pathways involved in cancer cell growth and migration.
Case Study: In Vitro Evaluation
In a study published in MDPI, this compound was evaluated alongside other pyrrolidinone derivatives. The findings suggested that this compound could be developed further as an antimetastatic agent due to its inhibitory effects on cell migration in wound healing assays .
Structure-Activity Relationship (SAR)
The unique structure of this compound plays a crucial role in its biological activity. Comparisons with similar compounds reveal insights into how modifications affect efficacy:
Compound | Key Features | Biological Activity |
---|---|---|
Methyl 4-oxopiperidine-3-carboxylate | Six-membered piperidine ring | Lower anticancer activity |
Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate | Lacks cyclopropyl group | Reduced reactivity |
This compound | Unique cyclopropane moiety | Enhanced biological properties |
The mechanism through which this compound exerts its biological effects is still being elucidated. Current hypotheses suggest that it may act as an inhibitor of specific kinases involved in cancer progression, such as tyrosine kinases, which are crucial for various cellular signaling pathways .
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-13-9(12)7-4-10(5-8(7)11)6-2-3-6/h6-7H,2-5H2,1H3 |
InChI Key |
ZDEWAEBJJVEXPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(CC1=O)C2CC2 |
Origin of Product |
United States |
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